2-(4-Fluorophenyl)-2-oxoacetic acid
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Overview
Description
2-(4-Fluorophenyl)-2-oxoacetic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-2-oxoacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde as the starting material.
Formation of the Intermediate: The 4-fluorobenzaldehyde undergoes a reaction with malonic acid in the presence of a base (such as sodium ethoxide) to form the intermediate 4-fluorophenyl-2-oxoacetic acid.
Purification: The intermediate is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It can be used in the production of various chemical products, including agrochemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-2-oxoacetic acid
2-(4-Bromophenyl)-2-oxoacetic acid
2-(4-Iodophenyl)-2-oxoacetic acid
Uniqueness: 2-(4-Fluorophenyl)-2-oxoacetic acid is unique due to the presence of the fluorine atom, which imparts different chemical and biological properties compared to its chloro, bromo, and iodo counterparts. The fluorine atom enhances the compound's stability and reactivity, making it a valuable tool in various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGDGXWJSRZRAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2251-76-5 |
Source
|
Record name | 2-(4-fluorophenyl)-2-oxoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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